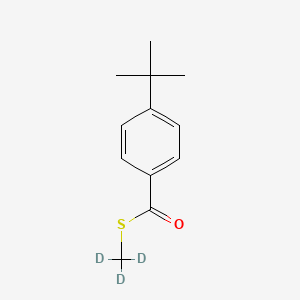
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is a chemical compound with the molecular formula C16H14D10O3. It is an intermediate in the synthesis of Ivacaftor, a medication used in the treatment of cystic fibrosis . This compound is characterized by the presence of a benzenecarbothioic acid group, a tert-butyl group, and a deuterated methyl ester group.
Méthodes De Préparation
The synthesis of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester involves several steps. One common method includes the reaction of benzenecarbothioic acid with tert-butyl alcohol and deuterated methanol under acidic conditions. The reaction is typically carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The tert-butyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Applications De Recherche Scientifique
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly Ivacaftor . Its deuterated form is valuable in research for studying metabolic pathways and drug interactions. Additionally, it is used in the development of isotopically labeled compounds for use in mass spectrometry and other analytical techniques .
Mécanisme D'action
The mechanism of action of Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester is related to its role as an intermediate in the synthesis of Ivacaftor. Ivacaftor works by enhancing the function of the cystic fibrosis transmembrane conductance regulator (CFTR) protein, which is defective in cystic fibrosis patients. The molecular targets and pathways involved include the CFTR protein and its associated ion channels .
Comparaison Avec Des Composés Similaires
Similar compounds to Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl-d3) ester include other esters of benzenecarbothioic acid and deuterated analogs. For example:
Benzenecarbothioic acid, 4-(1,1-dimethylethyl) ester: Similar structure but without the deuterated methyl group.
Benzenecarbothioic acid, 4-(1,1-dimethylethyl)-s-(methyl) ester: Non-deuterated version of the compound.
The uniqueness of this compound lies in its deuterated methyl group, which makes it particularly useful in isotopic labeling studies and pharmaceutical research .
Propriétés
Numéro CAS |
82505-06-4 |
|---|---|
Formule moléculaire |
C12H16OS |
Poids moléculaire |
211.34 g/mol |
Nom IUPAC |
S-(trideuteriomethyl) 4-tert-butylbenzenecarbothioate |
InChI |
InChI=1S/C12H16OS/c1-12(2,3)10-7-5-9(6-8-10)11(13)14-4/h5-8H,1-4H3/i4D3 |
Clé InChI |
XDPPGGSEBMDYLC-GKOSEXJESA-N |
SMILES isomérique |
[2H]C([2H])([2H])SC(=O)C1=CC=C(C=C1)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)C(=O)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


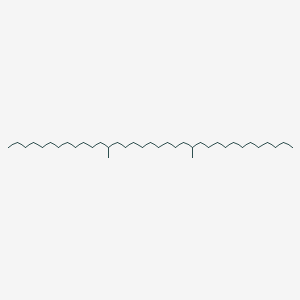

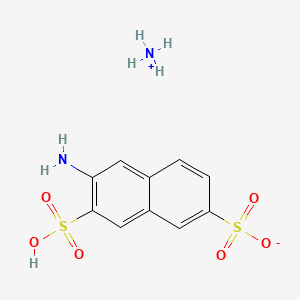
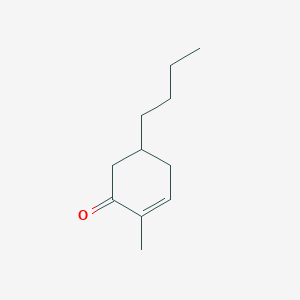
![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)



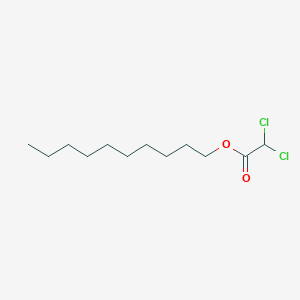
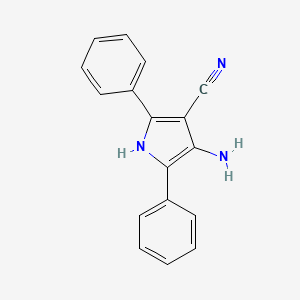
![N'-{4-[(1,3-Benzothiazol-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14423745.png)
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
![{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene](/img/structure/B14423760.png)
![1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline](/img/structure/B14423761.png)
